3-(3-Chloro-6-methoxyphenyl)-3-pentanol
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Overview
Description
3-(3-Chloro-6-methoxyphenyl)-3-pentanol is an organic compound characterized by the presence of a chloro and methoxy substituent on a phenyl ring, along with a pentanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-6-methoxyphenyl)-3-pentanol typically involves the reaction of 3-chloro-6-methoxyphenyl boronic acid with appropriate reagents under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and bases such as potassium phosphate in a solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-6-methoxyphenyl)-3-pentanol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Replacement of the chloro or methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce alcohols.
Scientific Research Applications
3-(3-Chloro-6-methoxyphenyl)-3-pentanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(3-Chloro-6-methoxyphenyl)-3-pentanol exerts its effects involves interactions with specific molecular targets. These may include enzymes or receptors that mediate its biological activity. The pathways involved can vary depending on the context of its application, such as its role in metabolic processes or its interaction with cellular components .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-6-methoxyphenyl ethyl sulfide
- 3-Chloro-6-methoxy-2-(methylsulfanyl)quinoxaline
- 3-Chloro-6-methoxypyridazine
Uniqueness
3-(3-Chloro-6-methoxyphenyl)-3-pentanol is unique due to its specific structural features, which confer distinct chemical and physical properties. Its combination of chloro and methoxy substituents, along with the pentanol chain, differentiates it from other similar compounds and influences its reactivity and applications .
Properties
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)pentan-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClO2/c1-4-12(14,5-2)10-8-9(13)6-7-11(10)15-3/h6-8,14H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUGLQNARCVOHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=C(C=CC(=C1)Cl)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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